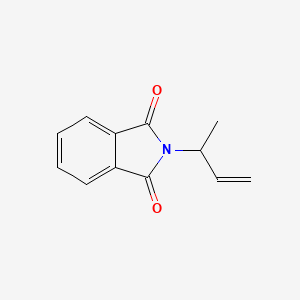
2-(But-3-en-2-yl)isoindoline-1,3-dione
Overview
Description
2-(But-3-en-2-yl)isoindoline-1,3-dione is a heterocyclic compound with the following chemical structure: . It belongs to the family of isoindolines, which are important due to their presence in various bioactive molecules. These compounds exhibit diverse biological activities and serve as intermediates for synthesizing new drugs .
Synthesis Analysis
The synthesis of 2-(But-3-en-2-yl)isoindoline-1,3-dione involves relatively quick and solventless reactions. Green chemistry principles are followed during the synthesis process. The compound is obtained by heating and purifying the reaction products using environmentally friendly methods .
Molecular Structure Analysis
The molecular formula of 2-(But-3-en-2-yl)isoindoline-1,3-dione is C12H11NO2 . Its structure consists of an isoindoline ring with a but-3-en-2-yl substituent. The presence of the double bond in the substituent adds unsaturation to the molecule, potentially affecting its reactivity and biological properties .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, it can participate in nucleophilic addition reactions, oxidation, and other transformations typical of isoindolines. Further experimental studies are needed to explore its reactivity and potential applications .
Scientific Research Applications
Crystal Structure Analysis
2-(But-3-en-2-yl)isoindoline-1,3-dione, and its derivatives, have been extensively studied for their crystal structures. For instance, the compound N-Crotylphthalimide, a derivative, exhibits a phthalimide ring system that is essentially planar, with its N-crotyl substituent orthogonal to this system (Flores‐Álamo et al., 2010). Similarly, the crystal structures of various derivatives like 2-(2-Fluoro-4-hydroxybenzyl)isoindoline-1,3-dione have been determined, providing insights into their molecular geometry and intermolecular interactions (Vesek et al., 2012).
Synthesis and Structural Characterization
Several methods have been developed for synthesizing isoindoline-1,3-dione derivatives. For example, microwave catalytic synthesis has been used to prepare 2-(Benzo[d]thiazol-2-yl)isoindoline-1,3-dione, showing high product yields (Li Jin-jin, 2009). Additionally, the synthesis, crystal structure, and density function theory of various derivatives have been studied to determine their exact structures and potential applications, such as antimicrobial activities (Ghabbour et al., 2016).
Photophysical Properties and Applications
Derivatives of 2-(But-3-en-2-yl)isoindoline-1,3-dione have been investigated for their photophysical properties. For instance, pyrimidine-phthalimide derivatives show solid-state fluorescence emission and potential as pH sensors due to their twisted geometries and solvatochromism (Yan et al., 2017).
Antimicrobial and Anticorrosive Properties
Some derivatives exhibit antimicrobial properties, such as 2-(dimethylaminomethyl)isoindoline-1,3-dione and its metal complexes, which have been shown to possess significant antimicrobial activity (Sabastiyan et al., 2012). Additionally, novel aza-pseudopeptides derived from isoindoline-1,3-dione have been tested as corrosion inhibitors for mild steel in acidic media, demonstrating their efficacy in corrosion protection (Chadli et al., 2017).
Molecular Docking and Computational Studies
Molecular docking and computational studies are crucial in understanding the interactions and potential applications of these compounds. For example, tyrosinase inhibition potency of phthalimide derivatives has been evaluatedthrough crystal structure, Hirshfeld surface analysis, and molecular docking studies, showing their potential in medical applications (Then et al., 2018).
Optical and Electronic Properties
The optical and electronic properties of isoindoline-1,3-dione derivatives have been a subject of interest. The synthesis and computational studies on optoelectronically important novel Acridin-Isoindoline-1,3-Dione Derivatives, for instance, revealed their high thermal stability and potential as fluorescent compounds (Mane et al., 2019).
Catalytic and Green Chemistry Applications
The development of green chemistry solutions is another application area. For example, the Water Extract of Onion Peel Ash has been utilized as an efficient green catalytic system for the synthesis of isoindoline-1,3-dione derivatives, offering an environmentally friendly approach (Journal et al., 2019).
Safety and Hazards
properties
IUPAC Name |
2-but-3-en-2-ylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12(13)15/h3-8H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXXCZWZDXSDIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383980 | |
| Record name | 2-(but-3-en-2-yl)isoindoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(But-3-en-2-yl)isoindoline-1,3-dione | |
CAS RN |
7065-05-6 | |
| Record name | 2-(but-3-en-2-yl)isoindoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

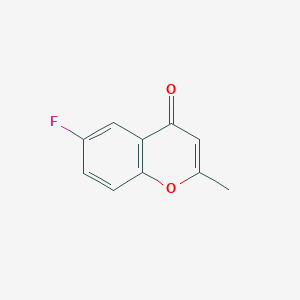

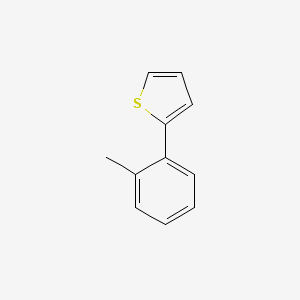
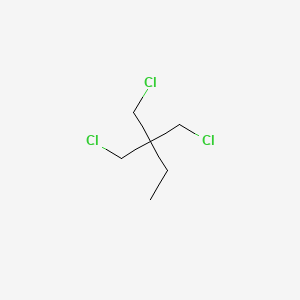
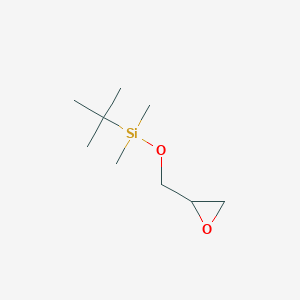
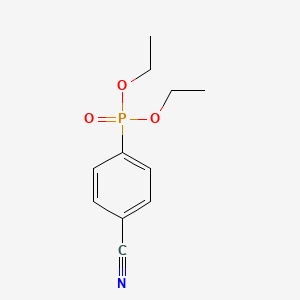
![Pyridin-4-ylmethyl 4-methyl-2-[[3-methyl-2-[[2-[[2-[2-[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoylamino]propanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]pentanoate](/img/structure/B1608758.png)



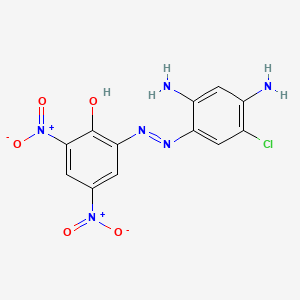
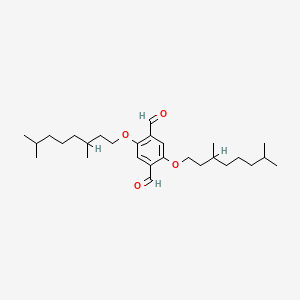

![3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1608769.png)